Cas no 223472-31-9 (MMP Inhibitor V)

MMP Inhibitor V structure
Nom du produit:MMP Inhibitor V
MMP Inhibitor V Propriétés chimiques et physiques
Nom et identifiant
-
- Benzamide, N-[(1S,3S)-1-[(ethoxymethoxy)methyl]-4-(hydroxyamino)-3-methyl-4-oxo butyl]-4-phenoxy-
- N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE
- ONO 4817
- ONO 4817,N-[(1S,3S)-1-[(Ethoxymethoxy)methyl]-4-(hydroxyamino)-3-methyl-4-oxobutyl]-4-phenoxybenzamide
- N-[(2R,4R)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
- ONO-4817
- 223472-31-9
- DA-66343
- N-((2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl)-4-(phenoxy)benzamide
- N-((1S,3S)-1-((Ethoxymethoxy)methyl)-4-(hydroxyamino)-3-methyl-4-oxobutyl)-4-phenoxybenzamide
- CHEMBL4303601
- AKOS024457204
- MMP Inhibitor V - CAS 223472-31-9
- ONO4817
- MMP INHIBITOR V
- BRD-K58894520-001-01-1
- HY-107637
- N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-(phenoxy)benzamide
- Q27088188
- Benzamide, N-((1S,3S)-1-((ethoxymethoxy)methyl)-4-(hydroxyamino)-3-methyl-4-oxobutyl)-4-phenoxy-
- (-)-ONO-4817
- UNII-RU48RF5PFC
- SCHEMBL3043179
- (2S,4S)-N-Hydroxy-5-ethoxymethyloxy-2-methyl-4-(4-phenoxybenzoyl)aminopentanamide
- GTPL6544
- N-((2S,4S)-1-(Ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl)-4-phenoxybenzamide
- YIA47231
- RU48RF5PFC
- N-hydroxy-2(S)-methyl-5-ethoxymethoxy-4(S)-[N-(4-phenoxyphenylcarbonyl)amino]pentanamide
- N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
- CS-0029037
- MS-27246
- J-014654
- HDWWQELUBWGQGA-WMZOPIPTSA-N
- MMP Inhibitor V
-
- Piscine à noyau: InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
- La clé Inchi: HDWWQELUBWGQGA-WMZOPIPTSA-N
- Sourire: O(COCC)C[C@H](C[C@@H](C(N([H])O)=O)C)N([H])C(C1C=CC(=CC=1)OC1C=CC=CC=1)=O
Propriétés calculées
- Qualité précise: 416.19500
- Masse isotopique unique: 416.19473662g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 12
- Complexité: 504
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 106
- Le xlogp3: 2.6
Propriétés expérimentales
- Le PSA: 106.12000
- Le LogP: 3.90130
MMP Inhibitor V PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | M425433-2mg |
MMP Inhibitor V |
223472-31-9 | 2mg |
$184.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203139-2 mg |
MMP Inhibitor V, |
223472-31-9 | ≥98% | 2mg |
¥1,301.00 | 2023-07-10 | |
Biosynth | YIA47231-2 mg |
MMP Inhibitor V |
223472-31-9 | 2mg |
$396.00 | 2022-12-28 | ||
Biosynth | YIA47231-1 mg |
MMP Inhibitor V |
223472-31-9 | 1mg |
$220.00 | 2022-12-28 | ||
1PlusChem | 1P00C4YX-1mg |
N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE |
223472-31-9 | ≥98% | 1mg |
$91.00 | 2025-02-25 | |
TRC | M425433-4mg |
MMP Inhibitor V |
223472-31-9 | 4mg |
$299.00 | 2023-05-17 | ||
Biosynth | YIA47231-10 mg |
MMP Inhibitor V |
223472-31-9 | 10mg |
$1,430.00 | 2022-12-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203139-2mg |
MMP Inhibitor V, |
223472-31-9 | ≥98% | 2mg |
¥1301.00 | 2023-09-05 | |
A2B Chem LLC | AF65513-5mg |
N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE |
223472-31-9 | ≥98% | 5mg |
$421.00 | 2024-04-20 | |
1PlusChem | 1P00C4YX-5mg |
N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE |
223472-31-9 | ≥98% | 5mg |
$397.00 | 2025-02-25 |
MMP Inhibitor V Littérature connexe
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
223472-31-9 (MMP Inhibitor V) Produits connexes
- 2580179-66-2(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylfuran-2-carboxylic acid)
- 1368186-54-2({5-oxaspiro2.5octan-8-yl}methanamine)
- 1354961-70-8(tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate)
- 24647-78-7(Methyl 4-nitrothiophene-2-carboxylate)
- 2228323-25-7(3-(2-bromopyridin-3-yl)propanal)
- 2228811-82-1(1-(3-chloro-4-nitrophenyl)methyl-N-methylcyclopropan-1-amine)
- 879362-86-4(2-chloro-N-5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenylacetamide)
- 95-45-4(Dimethylglyoxime)
- 1593041-14-5(2-{[3-Methyl-1-(trifluoroacetyl)azetidin-3-yl]oxy}acetic acid)
- 573720-38-4(1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:223472-31-9)MMP Inhibitor V

Pureté:99%
Quantité:2mg
Prix ($):150